molecular formula C12H10O5 B1596855 ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate CAS No. 50521-64-7

ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate

Cat. No. B1596855
CAS RN: 50521-64-7
M. Wt: 234.2 g/mol
InChI Key: ORCWNDBOHDDRSM-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate, also known as ethyl coumarin-3-carboxylate, is a synthetic compound that belongs to the coumarin family. Coumarins are naturally occurring compounds found in plants, and they have a wide range of biological activities such as anti-inflammatory, anticoagulant, and antitumor properties. Ethyl coumarin-3-carboxylate has been synthesized in the laboratory and has been studied for its potential therapeutic applications.

Scientific Research Applications

Cancer Research and Drug Resistance

Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate, and its analogues, have been explored in the field of cancer research. A study by Das et al. (2009) revealed that ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, a stable analogue, is effective in overcoming drug resistance in cancer cells. This compound has shown low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells. It is particularly notable for its ability to selectively kill drug-resistant cancer cells over parent cells, suggesting its potential as a promising candidate for treating cancers with multiple drug resistance.

Green Chemistry and Synthesis Methods

The compound's synthesis has been a subject of green chemistry research. Kiyani and Ghorbani (2014) demonstrated an environmentally friendly multicomponent synthesis of 2-amino-4H-chromenes using potassium phthalimide as an organocatalyst, highlighting the compound's role in promoting eco-friendly chemical processes (Kiyani & Ghorbani, 2014).

Anticorrosive Properties

Research by Shcherbakov et al. (2014) investigated the anticorrosive properties of alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates, derived from ethyl polyfluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylates. These compounds efficiently inhibited hydrochloric acid corrosion of mild steel at low concentrations, indicating their potential use in corrosion protection (Shcherbakov et al., 2014).

Structural and Conformational Analysis

Studies have also focused on the structural and conformational aspects of chromene derivatives. Ciolkowski et al. (2009) conducted a study on 2-methyl-4-oxo-4H-chromene-3-carboxylic acid methyl ester and its derivatives, providing insights into the molecular structure, confirming the structure of these compounds through various spectral methods, and X-ray analysis (Ciolkowski et al., 2009).

Antimicrobial Activities

The compound has been studied for its potential antimicrobial properties. Radwan et al. (2020) synthesized and analyzed the antimicrobial activity of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate, highlighting itsefficacy against various microbial strains. This study provides evidence for the compound's potential use in developing antimicrobial agents (Radwan et al., 2020).

properties

IUPAC Name

ethyl 5-hydroxy-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-2-16-12(15)10-6-8(14)11-7(13)4-3-5-9(11)17-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCWNDBOHDDRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(C=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384261
Record name ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate

CAS RN

50521-64-7
Record name ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Ethoxycarbonyl)-5-hydroxychromone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G8GZ49H7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.1 3.25 g of sodium are dissolved in portions in 300 ml of ethanol with stirring. A solution of 4.3 g of 2,6-dihydroxyacetophenone and 15.5 ml of diethyl oxalate in 25 ml of ethanol is subsequently added dropwise. The reaction mixture is subsequently heated at 80° for 3 hours. The mixture is cooled to room temperature, and 10 ml of 32% HCl are added dropwise. The mixture is heated at 90° for 30 minutes and cooled, and the solvent is removed. Conventional work-up gives 5.9 g of 5-hydroxy-2-ethoxycarbonyl-chromone (“AA”).
[Compound]
Name
1.1
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate
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ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate
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ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate
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ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate
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ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate
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ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate

Citations

For This Compound
3
Citations
T Shoup, M Normandin, K Takahashi, A Griciuc… - 2019 - Soc Nuclear Med
… 1,3-ditosylate (produced from the corresponding triflate and K 18 F/Kryptofix in acetonitrile, 80 o C/10 min), K 2 CO 3 (10 mg) and ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate (10 …
Number of citations: 2 jnm.snmjournals.org
Q Liu, X Qiang, Y Li, Z Sang, Y Li, Z Tan… - Bioorganic & Medicinal …, 2015 - Elsevier
… To a solution of ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate (23) (30 mg, 0.13 mmol) in EtOH (3 mL), were added the appropriate intermediates 11a–d, 12a–h, and 13a–d (0.17 …
Number of citations: 55 www.sciencedirect.com
TM Shoup, A Griciuc, MD Normandin… - Journal of …, 2021 - content.iospress.com
… (90%, radio-TLC) was passed through a silica gel SepPak using methylene chloride into a vial containing K 2 CO 3 (10 mg) and ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate (10 …
Number of citations: 5 content.iospress.com

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